1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a thiadiazole ring, and a pyrrolidine core
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Bromination: The bromophenyl group is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Pyrrolidine Core Formation: The pyrrolidine ring is formed through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the bromophenyl, thiadiazole, and pyrrolidine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological activities.
Comparison with Similar Compounds
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide and 3-(4-bromophenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one share structural similarities.
Uniqueness: The unique combination of the bromophenyl, thiadiazole, and pyrrolidine moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13BrN4O2S |
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Molecular Weight |
381.25 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-4-2-10(15)3-5-11/h2-5,9H,6-7H2,1H3,(H,16,18,21) |
InChI Key |
BZQNESRCWPOILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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